molecular formula C14H22ClNO B2404329 (R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride

(R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride

Cat. No.: B2404329
M. Wt: 255.78 g/mol
InChI Key: WQZOPGSQNJGSJO-UTONKHPSSA-N
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Description

“®-8-methoxy-N-propyl-2-aminotetraline hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are commonly used in medications to improve their water solubility . The compound seems to contain a tetraline (a type of polycyclic aromatic hydrocarbon), an amine group, a propyl group, and a methoxy group .


Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The amine group might be expected to participate in reactions typical of amines, such as acid-base reactions . The hydrochloride salt form could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, and stability .

Scientific Research Applications

Binding Site Analysis

  • Irreversible Blockade of Central 5-HT Binding Sites :
    • The synthesized 8-methoxy-2-(N-2'-chloropropyl, N-propyl) aminotetralin (8-methoxy-2'-chloro-PAT) acts as an alkylating agent derived from 8-hydroxy-2-(N,N-dipropyl)-aminotetralin (PAT). This compound shows irreversible binding to 5-HT1 (A and B) sites in rat hippocampal membranes, indicating potential applications in studying serotonergic systems (Emerit et al., 1985).

Structural and Activity Relationships

  • Quantitative Structure-Activity Relationships :
    • A study conducted on 57 substituted aminotetralin analogues, including derivatives of (R)-8-methoxy-N-propyl-2-aminotetraline hydrochloride, provided insights into their inhibitory potency on norepinephrine uptake. This study can aid in the design of compounds with enhanced serotonergic and dopaminergic properties (Kim et al., 1993).

Serotonergic and Dopaminergic Properties

  • Centrally Acting Serotonergic and Dopaminergic Agents :
    • Research on 2,3,3a,4,9,9a-hexahydro-1H-benz[f]indole derivatives, related to 8-methoxy-N-propyl-2-aminotetralin, explored their serotonergic and dopaminergic properties. These compounds provide insight into the development of drugs affecting the central nervous system (Lin et al., 1993).

Receptor Ligand Studies

  • New 5-HT1A Receptor Ligands :
    • The synthesis of (+)-(R)- and (-)-(S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)] aminotetralin, based on 8-OH-DPAT, offers new ligands for 5-HT1A receptors. These ligands help in studying receptor binding and function (Zhuang et al., 1995).

Dopamine Receptor Activity

  • Central Dopamine-Receptor Stimulating Activity :
    • A study on N-alkylated 2-aminotetralins, including derivatives similar to this compound, analyzed their dopaminergic activity. This work contributes to understanding the role of these compounds in dopaminergic signaling (Hacksell et al., 1979).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many hydrochloride salts are corrosive and can cause burns if they come into contact with skin or eyes .

Future Directions

The future research directions for a compound like this would depend on its biological activity. If it shows promise as a drug, it could be subject to further studies to optimize its properties, understand its mechanism of action, and assess its safety and efficacy .

Properties

IUPAC Name

(2R)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-8-7-11-5-4-6-14(16-2)13(11)10-12;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZOPGSQNJGSJO-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)C(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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